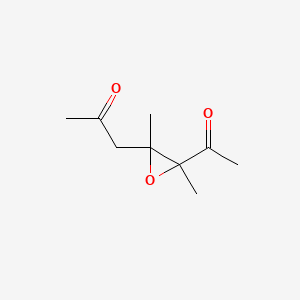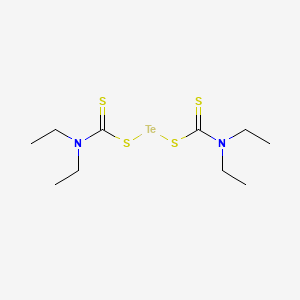
1,2-Bis(7-methyloctyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisononylnaphthalene is a chemical compound known for its use in various industrial applications. It is a type of naphthalene derivative where the naphthalene ring is substituted with isononyl groups. This compound is primarily utilized for its properties as a plasticizer and a lubricant additive, enhancing the flexibility and durability of materials.
准备方法
Synthetic Routes and Reaction Conditions: Diisononylnaphthalene is synthesized through the alkylation of naphthalene with isononyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of diisononylnaphthalene involves large-scale alkylation reactors where naphthalene and isononyl alcohol are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: Diisononylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones and other oxidized derivatives.
Reduction: Reduction reactions can convert diisononylnaphthalene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
Diisononylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
作用机制
The mechanism by which diisononylnaphthalene exerts its effects is primarily through its interaction with hydrophobic surfaces and materials. Its long alkyl chains allow it to embed within polymer matrices, enhancing flexibility and durability. In biological systems, it can interact with lipid membranes, potentially disrupting normal cellular functions.
相似化合物的比较
Dinonylnaphthalene: Similar in structure but with different alkyl chain lengths.
Diisodecylnaphthalene: Another naphthalene derivative with longer alkyl chains.
Diisooctylnaphthalene: A naphthalene derivative with shorter alkyl chains.
Uniqueness: Diisononylnaphthalene is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability, making it particularly effective as a plasticizer and lubricant additive.
属性
分子式 |
C28H44 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC 名称 |
1,2-bis(7-methyloctyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-23(2)15-9-5-7-11-17-25-21-22-26-18-13-14-20-28(26)27(25)19-12-8-6-10-16-24(3)4/h13-14,18,20-24H,5-12,15-17,19H2,1-4H3 |
InChI 键 |
GCYNIFRTYQGRBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)


![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)

![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)

![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)


